3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
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Overview
Description
3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which includes 3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides under microwave conditions. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method is eco-friendly and results in good-to-excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis method suggests that it could be adapted for industrial production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as an antagonist of specific receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar triazole ring but differ in the fused ring system, resulting in different chemical and biological properties.
Tris[1,2,4]triazolo[1,3,5]triazines: These compounds have multiple triazole rings and are used in different applications, such as high-energy materials.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
InChI |
InChI=1S/C8H10N4/c1-5-3-8-11-10-6(2)12(8)4-7(5)9/h3-4H,9H2,1-2H3 |
InChI Key |
IVDPQCZIZGTLGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1N)C |
Origin of Product |
United States |
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